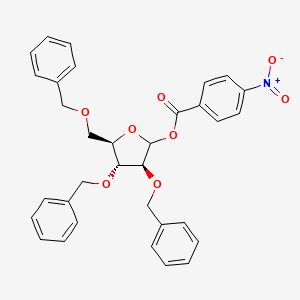

2,3,5-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-D-arabinofuranose

Description

Propriétés

IUPAC Name |

[3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl] 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31NO8/c35-32(27-16-18-28(19-17-27)34(36)37)42-33-31(40-22-26-14-8-3-9-15-26)30(39-21-25-12-6-2-7-13-25)29(41-33)23-38-20-24-10-4-1-5-11-24/h1-19,29-31,33H,20-23H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDBDZHLJKDSSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80966958 | |

| Record name | 2,3,5-Tri-O-benzyl-1-O-(4-nitrobenzoyl)pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80966958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52522-49-3, 81025-70-9 | |

| Record name | NSC98642 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC232038 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5-Tri-O-benzyl-1-O-(4-nitrobenzoyl)pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80966958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Benzylation of D-Arabinofuranose

The initial step in synthesizing this compound involves the benzylation of D-arabinofuranose.

Reagents : Benzyl chloride is typically employed as the benzylating agent.

Base : Sodium hydride or potassium carbonate is often used to deprotonate the hydroxyl groups on D-arabinofuranose, facilitating the substitution reaction.

Solvent : The reaction is conducted in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Temperature : The reaction usually requires elevated temperatures to promote the formation of the tri-benzylated product.

Acylation with 4-Nitrobenzoic Acid

After obtaining 2,3,5-tri-O-benzyl-D-arabinofuranose, the next step is acylation with 4-nitrobenzoic acid.

Reagents : 4-Nitrobenzoic acid is used as the acylating agent.

Activation : To facilitate the acylation, coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI) may be utilized.

Solvent : The reaction can be performed in solvents like dichloromethane or pyridine.

Overall Reaction Scheme

The overall synthetic route can be summarized as follows:

-

- D-Arabinofuranose + Benzyl chloride + Base → 2,3,5-Tri-O-benzyl-D-arabinofuranose

-

- 2,3,5-Tri-O-benzyl-D-arabinofuranose + 4-Nitrobenzoic acid → 2,3,5-Tri-O-benzyl-1-O-(4-nitrobenzoate)-D-arabinofuranose

Reaction Conditions and Yields

| Step | Reagents/Conditions | Typical Yield (%) |

|---|---|---|

| Benzylation | Benzyl chloride, NaH/K2CO3, DMF/THF | 70-90 |

| Acylation | 4-Nitrobenzoic acid, DCC/CDI, DCM/Pyridine | 60-80 |

Challenges and Considerations

Selectivity and Purity

Achieving high selectivity for the desired product can be challenging due to potential side reactions during benzylation and acylation. Purification techniques such as column chromatography are often necessary to isolate pure compounds.

Scale-Up Issues

When scaling up the synthesis for industrial applications, considerations around reaction kinetics and thermodynamics become critical. Continuous flow reactors may offer advantages in terms of yield and purity compared to traditional batch processes.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The benzyl and nitrobenzoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed:

Oxidation: Benzaldehyde derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted arabinofuranose derivatives depending on the substituent used.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity:

Recent studies have explored the potential of 2,3,5-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-D-arabinofuranose as an anticancer agent. The compound's ability to inhibit tumor growth has been attributed to its interaction with specific cellular pathways involved in cancer proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Organic Synthesis

Building Block for Glycosides:

Due to its reactive functional groups, this compound serves as a versatile building block in the synthesis of glycosides and other carbohydrate derivatives. Its benzyl protecting groups allow for selective deprotection strategies that are crucial in multi-step synthetic routes.

Data Table: Synthesis Applications

| Application | Description |

|---|---|

| Glycoside Synthesis | Used as a precursor for synthesizing various glycosides. |

| Protecting Group Strategy | Facilitates selective reactions by protecting hydroxyl groups. |

Biochemical Research

Enzyme Substrate Studies:

The compound has been utilized in studies examining enzyme-substrate interactions, particularly with glycosyltransferases. Its structural features make it an excellent substrate for investigating the mechanisms of enzyme catalysis.

Case Study:

Research published in Biochemistry highlighted how this compound was used to elucidate the substrate specificity of a particular glycosyltransferase, providing insights into carbohydrate metabolism .

Potential Therapeutic Applications

Antimicrobial Properties:

Emerging research suggests that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

Case Study:

A recent investigation into the antimicrobial efficacy of various sugar derivatives indicated that this compound exhibited activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Mécanisme D'action

The mechanism of action of 2,3,5-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-D-arabinofuranose involves its interaction with various molecular targets and pathways. The compound’s benzyl and nitrobenzoyl groups play a crucial role in its reactivity and interactions. The nitro group can undergo reduction to form amino derivatives, which can further interact with biological molecules. The benzyl groups provide stability and facilitate the compound’s incorporation into larger molecular structures .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : (3S,4R,5R)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-yl 4-nitrobenzoate

- CAS No.: 52522-49-3

- Molecular Formula: C₃₃H₃₁NO₈

- Molecular Weight : 569.6 g/mol

Physical Properties :

- Appearance : Grayish-white powder

- Melting Point : 69–72°C

- Boiling Point : 706.2 ± 60.0°C at 760 mmHg

- Density : 1.3 ± 0.1 g/cm³

- Storage : Sealed at –20°C .

The compound is compared to structurally related arabinofuranose derivatives, focusing on substituents, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Differences :

Protecting Groups: Benzyl vs. Benzoyl: Benzyl groups (in the target) are more stable under acidic conditions compared to benzoyl groups, which require harsher deprotection (e.g., strong bases) . 4-Nitrobenzoyl Group: Unique to the target, this group enhances electrophilicity at the anomeric center, facilitating nucleophilic displacement in glycosylation .

Anomeric Configuration: The β-anomer (target) is predominant in biologically active nucleosides, while the α-anomer (CAS 31598-79-5) is less common in therapeutic contexts .

Fluorine Substitution :

- Fluorinated analogs (e.g., 2-deoxy-2-fluoro derivatives) exhibit altered metabolic stability and binding affinity, making them valuable in antiviral/anticancer drug design .

Physicochemical Properties: The target’s higher molecular weight (569.6 vs. 420.5 for non-nitrobenzoylated analogs) impacts solubility and crystallization behavior . Fluorinated compounds often show increased lipophilicity, influencing blood-brain barrier penetration .

Activité Biologique

2,3,5-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-D-arabinofuranose (CAS No. 52522-49-3) is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes multiple benzyl groups and a nitrobenzoyl moiety, contributing to its unique chemical properties and biological interactions.

Chemical Structure and Properties

- Molecular Formula : C33H31NO8

- Molecular Weight : 569.61 g/mol

- Melting Point : 69°C to 72°C

- Appearance : White to off-white powder

- Purity : ≥98% (HPLC)

The compound's structure can be represented as follows:

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of arabinofuranose have shown promising results against leukemia and solid tumors through mechanisms involving apoptosis and cell cycle arrest.

The biological activity of this compound may be attributed to its ability to interfere with cellular signaling pathways. Specifically, it is hypothesized that the nitrobenzoyl group enhances the compound's interaction with cellular targets involved in tumor growth and survival. This interaction may lead to the modulation of key proteins associated with cancer progression.

Case Studies

- In Vitro Studies :

- A study conducted on human leukemia cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value indicative of its potency.

- Mechanistic Insights :

- Further investigations revealed that the compound induces apoptosis via the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

In addition to antitumor effects, this compound has been explored for its antimicrobial properties. Preliminary data suggest that it exhibits activity against various bacterial strains, indicating a possible role in developing new antibacterial agents.

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic steps and protective group strategies for preparing 2,3,5-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-D-arabinofuranose?

The synthesis involves sequential protection of hydroxyl groups on D-arabinofuranose. Benzyl groups (Bz) are introduced at the 2,3,5-positions to block reactivity, followed by acylation at the anomeric 1-O position with 4-nitrobenzoyl chloride. Key steps include:

- Benzylation : Use of benzyl bromide in anhydrous DMF with NaH as a base, ensuring complete protection of hydroxyl groups .

- Nitrobenzoylation : Reaction with 4-nitrobenzoyl chloride in dichloromethane (DCM) and pyridine to activate the anomeric center .

- Purification : Column chromatography (e.g., silica gel, hexane/EtOAc gradient) to isolate the product .

Q. How is the compound characterized, and what spectroscopic markers confirm its structure?

- 1H NMR : Look for a doublet (~5.3 Hz) at δ 5.8–6.2 ppm for the anomeric proton (H-1), split due to coupling with H-2. Benzyl groups show aromatic protons at δ 7.2–7.4 ppm, and the 4-nitrobenzoyl group exhibits distinct aromatic peaks at δ 8.1–8.3 ppm .

- 13C NMR : The anomeric carbon (C-1) appears at ~165 ppm (ester carbonyl), with benzyl carbons at ~128 ppm and nitrobenzoyl carbons at ~150 ppm .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+Na]+ at m/z ~632.2) .

Q. Why are benzyl and 4-nitrobenzoyl groups selected as protective groups?

- Benzyl Groups : Provide steric protection and stability under acidic/basic conditions, removable via hydrogenolysis .

- 4-Nitrobenzoyl Group : Enhances electron-withdrawing effects at the anomeric center, facilitating glycosylation reactions in subsequent steps .

Advanced Research Questions

Q. How can low yields during the benzoylation step be mitigated?

Low yields often arise from incomplete acylation or side reactions. Optimize by:

- Activation : Use DMAP (4-dimethylaminopyridine) as a catalyst to enhance reactivity of 4-nitrobenzoyl chloride .

- Temperature Control : Conduct reactions at 0°C to minimize hydrolysis of the acyl chloride .

- Moisture-Free Conditions : Employ anhydrous solvents and molecular sieves to scavenge trace water .

Q. What strategies ensure stereochemical control during glycosylation using this compound?

The anomeric 4-nitrobenzoyl group acts as a leaving group, enabling stereoselective glycosylation. To control α/β-configuration:

Q. How can conflicting NMR data for reaction byproducts be resolved?

Byproducts (e.g., incomplete benzoylation or anomeric mixtures) require:

Q. What purification challenges arise with similar benzylated sugars, and how are they addressed?

Benzyl-protected sugars often co-elute due to similar polarity. Solutions include:

Q. What role does the 4-nitrobenzoyl group play in downstream applications?

The nitro group:

Q. How does the compound’s stability vary under different storage conditions?

Q. What are its applications in synthesizing biologically active arabinofuranosides?

The compound serves as a precursor for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.